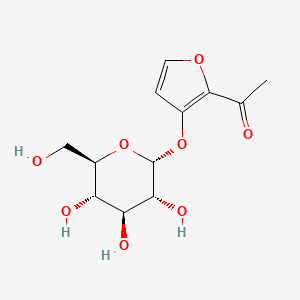![molecular formula C20H25N3O5 B1242358 N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide CAS No. 179258-59-4](/img/structure/B1242358.png)
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide is a complex organic compound with significant interest in various scientific fields. This compound features a nitrobenzamide core with a dimethoxyphenyl ethylamino side chain, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.
Coupling with Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydride (NaH) and an appropriate alkyl halide.
Major Products
Reduction: Converts the nitro group to an amine group.
Substitution: Produces derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine core but lacks the nitrobenzamide moiety.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a similar side chain but with a different core structure.
Uniqueness
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide is unique due to its combination of a nitrobenzamide core and a dimethoxyphenyl ethylamino side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
179258-59-4 |
|---|---|
Fórmula molecular |
C20H25N3O5 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24) |
Clave InChI |
XEAKAKKNLOUHDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Sinónimos |
(N-(3-((2-(3,4-dimethoxyphenyl)ethyl)ethyl)amino)propyl) -4-nitrobenzamide hydrochloride SB-237376 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)
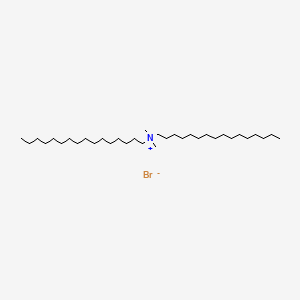

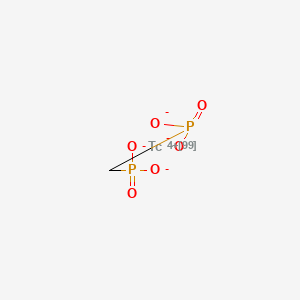
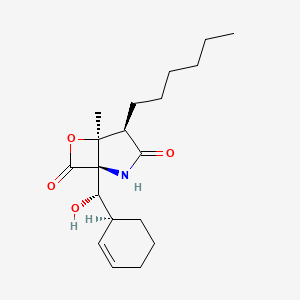
![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)
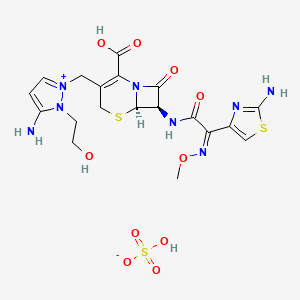
![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)
![6,21-Dioxo-5,12,15,22,29,32,37,40-octaoxa-1,26-diazahexacyclo[24.8.8.02,11.04,9.016,25.018,23]dotetraconta-2(11),3,7,9,16(25),17,19,23-octaene-7,20-dicarboxylic acid](/img/structure/B1242294.png)
![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)
![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)
